![molecular formula C7H4BF2NO2 B2506849 (4-Cyano-2,5-difluorophenyl)boronic acid CAS No. 1628442-75-0](/img/structure/B2506849.png)
(4-Cyano-2,5-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Cyano-2,5-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C7H4BF2NO2 . It is used in various chemical reactions and has a molecular weight of 182.92 .
Molecular Structure Analysis
The InChI code for “(4-Cyano-2,5-difluorophenyl)boronic acid” is 1S/C7H4BF2NO2/c9-6-1-4 (3-11)5 (8 (12)13)2-7 (6)10/h1-2,12-13H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including “(4-Cyano-2,5-difluorophenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . They can also be used in the preparation of phenylboronic catechol esters .Physical And Chemical Properties Analysis
“(4-Cyano-2,5-difluorophenyl)boronic acid” is a solid at room temperature . . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable but underexplored transformation . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Preparation of Phenylboronic Catechol Esters
Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . “(4-Cyano-2,5-difluorophenyl)boronic acid” can be used in the preparation of these esters .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
“(4-Cyano-2,5-difluorophenyl)boronic acid” can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Site-selective Suzuki-Miyaura Arylation Reactions
“(4-Cyano-2,5-difluorophenyl)boronic acid” can be used in site-selective Suzuki-Miyaura arylation reactions .
Rh-catalyzed Enantioselective Addition Reactions
“(4-Cyano-2,5-difluorophenyl)boronic acid” can be used in Rh-catalyzed enantioselective addition reactions .
Safety and Hazards
“(4-Cyano-2,5-difluorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(4-cyano-2,5-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMRRVKHBGKIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyano-2,5-difluorophenyl)boronic acid | |
CAS RN |
1628442-75-0 |
Source
|
Record name | (4-cyano-2,5-difluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.